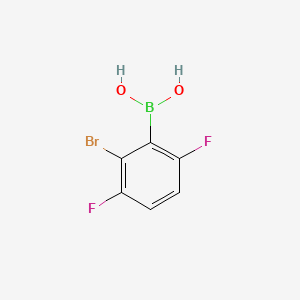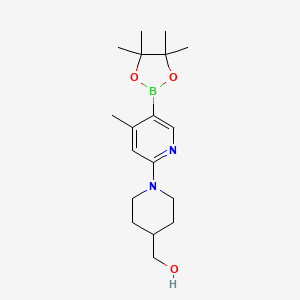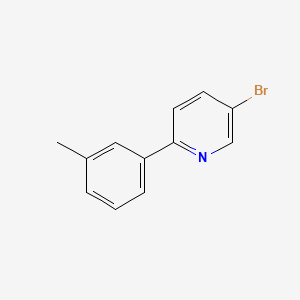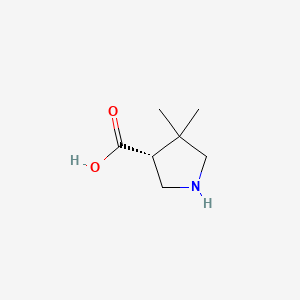
(2-ブロモ-3,6-ジフルオロフェニル)ボロン酸
概要
説明
(2-Bromo-3,6-difluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of bromine and fluorine atoms in its structure imparts unique reactivity and properties, making it a versatile reagent in various chemical transformations.
科学的研究の応用
(2-Bromo-3,6-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: Potential use in the development of biologically active molecules and pharmaceuticals.
Medicine: Exploration in drug discovery and development, particularly for compounds that require specific structural motifs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
作用機序
Target of Action
The primary target of (2-Bromo-3,6-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industrial applications .
Action Environment
The action of (2-Bromo-3,6-difluorophenyl)boronic acid is influenced by the reaction conditions of the SM cross-coupling process . The reaction conditions are exceptionally mild and functional group tolerant . It’s important to avoid contact with skin and eyes, formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Safety and Hazards
将来の方向性
Boronic acids, including “(2-Bromo-3,6-difluorophenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential biological applications . They have shown anticancer, antibacterial, and antiviral activities, and they have also been used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids in medicinal chemistry is expected to continue and potentially lead to the development of new promising drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,6-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-3,6-difluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for (2-Bromo-3,6-difluorophenyl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Bromo-3,6-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, such as oxidation and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .
類似化合物との比較
Similar Compounds
2,6-Difluorophenylboronic acid: Lacks the bromine atom, which can affect its reactivity and applications.
3-Bromo-2,6-difluorophenylboronic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and use.
2-Fluorophenylboronic acid: Contains only one fluorine atom, resulting in different chemical properties and reactivity.
Uniqueness
(2-Bromo-3,6-difluorophenyl)boronic acid is unique due to the combination of bromine and fluorine atoms in its structure. This combination imparts distinct electronic and steric effects, making it a valuable reagent for specific synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions.
特性
IUPAC Name |
(2-bromo-3,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXDUHUMVYJZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659403 | |
| Record name | (2-Bromo-3,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260757-41-2 | |
| Record name | (2-Bromo-3,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,6-difluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride](/img/structure/B573009.png)


![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)

![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)



![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)




